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Compound of Interest

Compound Name: 3-phenyl-9H-carbazole

Cat. No.: B2913409 Get Quote

Introduction: The Significance of 3-phenyl-9H-
carbazole
3-phenyl-9H-carbazole is a heterocyclic aromatic compound featuring a carbazole core

substituted with a phenyl group. The carbazole moiety is a well-known electron-rich system that

serves as a critical building block in materials science and medicinal chemistry.[1][2] Its

derivatives are extensively investigated for applications in Organic Light-Emitting Diodes

(OLEDs), photovoltaics, and as pharmacologically active agents due to their unique

photophysical and electronic properties.[2][3]

Given its role as a precursor and a final product in various high-value applications, the

unambiguous confirmation of its chemical structure and the rigorous assessment of its purity

are paramount. Inconsistent purity or misidentification of isomers can lead to failed

experiments, poor device performance, or invalid biological data. This guide provides a suite of

robust analytical methods and detailed protocols for the comprehensive characterization of 3-
phenyl-9H-carbazole, ensuring data integrity and reproducibility for researchers in academic

and industrial settings.

Core Molecular Properties
A foundational step in any analytical workflow is to have the key physical and chemical

properties of the analyte readily available.
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Property Value Source

Molecular Formula C₁₈H₁₃N [4]

Molecular Weight 243.30 g/mol [4]

CAS Number 103012-26-6 [4]

Appearance
White to light yellow

powder/crystal

Canonical SMILES
C1=CC=C(C=C1)C2=CC3=C(

C=C2)C4=CC=CC=C4N3
[4]

Chromatographic Analysis: Purity Assessment by
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile organic compounds like

3-phenyl-9H-carbazole.[5] A reversed-phase method is ideal, as it separates compounds

based on their hydrophobicity, effectively resolving the target molecule from synthesis

precursors, by-products, and degradation products.

Causality in Method Design:

Stationary Phase: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic

retention of aromatic compounds.

Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic

modifier that provides good peak shape and elution strength for carbazole derivatives. The

gradient allows for the elution of both less retained (more polar) and highly retained (more

non-polar) impurities within a reasonable runtime.

Detection: The extensive π-conjugated system of 3-phenyl-9H-carbazole results in strong

UV absorbance.[6][7] Detection at a wavelength like 254 nm, where many aromatic

compounds absorb, provides high sensitivity.

Protocol 3.1: HPLC Purity Determination
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Instrumentation and Columns:

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagent and Sample Preparation:

Mobile Phase A: HPLC-grade Water.

Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Standard Solution: Accurately weigh and dissolve 1 mg of 3-phenyl-9H-carbazole
reference standard in 10 mL of diluent to prepare a 100 µg/mL stock.

Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL)

in the diluent. Sonicate briefly if necessary to ensure complete dissolution. Filter through a

0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Setting

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature 30°C

Detection Wavelength 254 nm

Run Time 20 minutes

Gradient Program
0-15 min: 70% to 95% B; 15-17 min: 95% B;

17.1-20 min: 70% B (re-equilibration)

System Suitability (Self-Validation):
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Inject the standard solution five times.

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

The tailing factor for the main peak should be between 0.8 and 1.5.

Data Analysis:

Inject the sample solution.

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total

Area of All Peaks) x 100.

Spectroscopic Structural Elucidation
While HPLC confirms purity, it does not confirm identity. A combination of spectroscopic

techniques is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, revealing the

chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Causality in Experimental Choices:

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves 3-phenyl-9H-
carbazole well and its residual solvent peak does not typically interfere with analyte signals.

Internal Standard: Tetramethylsilane (TMS) is added as the internal reference (0 ppm)

because it is chemically inert and its single, sharp signal does not overlap with the signals of

the analyte.

Protocol 4.1: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃

containing 0.03% TMS in a high-quality 5 mm NMR tube.

Data Acquisition:
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

For ¹H NMR, a standard 30-degree pulse with 16-32 scans is typically sufficient.

For ¹³C NMR, a standard proton-decoupled experiment with a 30-degree pulse and a

longer acquisition time (e.g., 512-1024 scans) may be needed due to the lower natural

abundance of the ¹³C isotope.

Expected Spectral Data:

¹H NMR (400 MHz, CDCl₃): The spectrum will be complex due to overlapping aromatic

signals.

δ ~8.0-8.5 ppm: A broad singlet corresponding to the N-H proton of the carbazole ring.[8]

δ ~7.2-8.2 ppm: A series of multiplets corresponding to the 12 aromatic protons on the

carbazole and phenyl rings.[2] Specific assignments require advanced 2D NMR

techniques (e.g., COSY, HSQC).

¹³C NMR (100 MHz, CDCl₃):

Expect up to 18 distinct signals for the 18 carbon atoms, though some may overlap due to

chemical equivalence or near-equivalence.

δ ~110-145 ppm: Signals corresponding to the aromatic carbons. Carbons attached to the

nitrogen atom will be further downfield.

Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial fragmentation data that acts as a

molecular fingerprint.

Causality in Technique Selection:

Ionization: Electron Ionization (EI) is a common, robust method for relatively stable, small

organic molecules. It typically produces a clear molecular ion (M⁺˙) and reproducible

fragmentation patterns.
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High-Resolution MS (HRMS): For definitive molecular formula confirmation, techniques like

ESI-TOF are preferred as they can measure mass to within a few parts per million (ppm),

allowing for the calculation of the exact elemental composition.[9]

Protocol 4.2: Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in a suitable

volatile solvent like methanol or dichloromethane.

Instrumentation: Use a mass spectrometer, either coupled to a Gas Chromatograph (GC-

MS) or via a direct insertion probe.

EI-MS Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.[10]

Ion Source Temperature: 230°C.[10]

Expected Spectral Data:

m/z Value Interpretation Source

243 Molecular Ion [M]⁺˙ [10][11]

242 [M-H]⁺

167 [Carbazole]⁺˙ fragment [10]

77 [Phenyl]⁺ fragment

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their

characteristic vibrational frequencies.

Protocol 4.3: FT-IR Analysis
Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is the simplest and most common method.

KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry KBr powder and press

into a transparent pellet.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background

spectrum first and subtract it from the sample spectrum.

Expected Characteristic Absorptions:

Wavenumber
(cm⁻¹)

Vibrational Mode Intensity Source

~3410 N-H Stretch Medium, Sharp [8]

3100-3000 Aromatic C-H Stretch Medium [12]

1600-1450
Aromatic C=C Ring

Stretch
Strong-Medium [12]

~750
C-H Out-of-plane

Bending (Aromatic)
Strong

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-

system of the molecule.

Protocol 4.4: UV-Vis Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 x 10⁻⁵ M) in a UV-grade

solvent such as acetonitrile or dichloromethane.[13][14]

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled

with the pure solvent as the reference. Scan the sample from approximately 200 nm to 500

nm.

Expected Spectral Data:
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The spectrum is expected to show multiple strong absorption bands between 230 nm and

400 nm.[7]

These bands correspond to π–π* and n–π* electronic transitions within the conjugated

carbazole and phenyl ring systems.[7] For example, related carbazole derivatives show

absorption maxima in the ranges of 240–260 nm, 290–310 nm, and 340–365 nm.[7]

Integrated Analytical Workflow
No single technique is sufficient for full characterization. The strength of this approach lies in

the integration of orthogonal methods. The following workflow illustrates how these techniques

are logically combined to provide a complete analytical profile of 3-phenyl-9H-carbazole.
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Caption: Integrated workflow for the characterization of 3-phenyl-9H-carbazole.
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This workflow demonstrates the logical progression from purity verification via HPLC to

comprehensive structural elucidation using a suite of spectroscopic techniques. A batch only

passes for use once it has met the criteria for both high purity and confirmed structural identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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